Pentaerythritol tetraisostearate

Overview

Description

Pentaerythritol tetraisostearate is a non-aqueous ester that functions as a thickener, moisturizing ingredient, and binding agent in skin care products . It is derived from isostearic acid, a type of fatty acid . It is used in cosmetics in amounts from 0.1% to 55% .

Synthesis Analysis

The synthesis of Pentaerythritol tetraisostearate involves taking pentaerythritol and isostearic acid according to a mole ratio of 1:4.0-4.2 and putting into a reaction kettle . A composite metal oxide is added, reacting at a temperature of 140 to 150 DEG C for 4 to 5 h .Molecular Structure Analysis

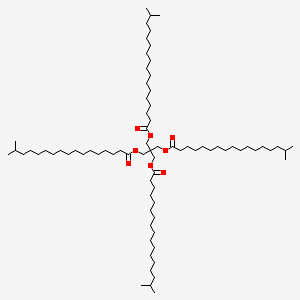

The molecular formula of Pentaerythritol tetraisostearate is C77H148O8 . Its average mass is 1201.994 Da and its monoisotopic mass is 1201.117432 Da .Chemical Reactions Analysis

Pentaerythritol tetraisostearate is formed by reacting pentaerythritol (C5H12O4), an alcohol commonly used in paints and varnishes, with nitric acid (HNO2) .Physical And Chemical Properties Analysis

Pentaerythritol tetraisostearate is a crystalline solid . It has a density of 0.9±0.1 g/cm3, a boiling point of 990.5±60.0 °C at 760 mmHg, and a flash point of 339.5±32.9 °C .Scientific Research Applications

Application in Cosmetics

- Summary of the Application : Pentaerythrityl Tetraisostearate (PTIS) is used in cosmetics in amounts from 0.1% to 55%. The highest concentration is in lipsticks, where it helps impart a glossy look as well as helps to disperse pigments . It forms a water-repellent lipid film that serves as a protective barrier on the skin to prevent moisture loss .

- Methods of Application or Experimental Procedures : PTIS is derived from isostearic acid, a type of fatty acid . It is used as the main emollient in the cream formula, and commonly used oils are selected for comparison .

- Results or Outcomes : The dispersion state of oil phase in the cream formula was observed with the microscope . It is a recommended ingredient for solids makeup, lipsticks, barrier creams, sunscreens, and bath oils .

Hair Conditioning

- Summary of the Application : PTIS is used as a hair-conditioning agent . It helps to improve the texture and manageability of hair.

- Methods of Application or Experimental Procedures : PTIS is incorporated into hair care products like shampoos and conditioners .

- Results or Outcomes : The use of PTIS in hair care products results in softer, smoother, and more manageable hair .

Skin Conditioning

- Summary of the Application : PTIS is used as a skin-conditioning agent . It helps to keep the skin hydrated and soft.

- Methods of Application or Experimental Procedures : PTIS is incorporated into skin care products like creams and lotions .

- Results or Outcomes : The use of PTIS in skin care products results in softer, smoother, and more hydrated skin .

Viscosity Increasing Agent

- Summary of the Application : PTIS is used as a viscosity increasing agent . It helps to adjust the thickness of cosmetic products.

- Methods of Application or Experimental Procedures : PTIS is incorporated into various cosmetic products like creams, lotions, and liquid makeup .

- Results or Outcomes : The use of PTIS helps to achieve the desired consistency and feel of the product .

Wetting Agent for Pigments and UV Filters

- Summary of the Application : PTIS is used as a wetting agent for pigments and UV filters in makeup and sun care products .

- Methods of Application or Experimental Procedures : PTIS is incorporated into makeup and sun care products to help disperse pigments and UV filters evenly .

- Results or Outcomes : The use of PTIS helps to improve the performance and aesthetics of these products .

Absorbent

- Summary of the Application : PTIS is used as an absorbent in cosmetic products . It helps to absorb sebum and other oils on the skin, providing a matte finish.

- Methods of Application or Experimental Procedures : PTIS is incorporated into cosmetic products like face powders and oil-absorbing sheets .

- Results or Outcomes : The use of PTIS in these products helps to control shine and gives the skin a smooth, matte appearance .

Bulking Agent

- Summary of the Application : PTIS is used as a bulking agent in cosmetic products . It helps to increase the volume of the product without significantly altering its other properties.

- Methods of Application or Experimental Procedures : PTIS is incorporated into various cosmetic products to increase their volume .

- Results or Outcomes : The use of PTIS as a bulking agent helps to create a more substantial product without significantly altering its other properties .

Film Former

- Summary of the Application : PTIS is used as a film former in cosmetic products . It helps to form a thin, continuous film on the skin or hair.

- Methods of Application or Experimental Procedures : PTIS is incorporated into various cosmetic products like mascaras and hair sprays .

- Results or Outcomes : The use of PTIS as a film former helps to provide a smooth, even application and enhances the overall performance of the product .

Future Directions

Pentaerythritol tetraisostearate is used as an emollient, skin conditioning agent, and viscosity increasing agent in cosmetic products . It is also used as a wetting agent for pigments and UV filters in make-up & sun care products . Future research may focus on improving its synthesis process and expanding its applications .

properties

IUPAC Name |

[3-(16-methylheptadecanoyloxy)-2,2-bis(16-methylheptadecanoyloxymethyl)propyl] 16-methylheptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H148O8/c1-69(2)57-49-41-33-25-17-9-13-21-29-37-45-53-61-73(78)82-65-77(66-83-74(79)62-54-46-38-30-22-14-10-18-26-34-42-50-58-70(3)4,67-84-75(80)63-55-47-39-31-23-15-11-19-27-35-43-51-59-71(5)6)68-85-76(81)64-56-48-40-32-24-16-12-20-28-36-44-52-60-72(7)8/h69-72H,9-68H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGFSDGXTDNTCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC(C)C)(COC(=O)CCCCCCCCCCCCCCC(C)C)COC(=O)CCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H148O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90894450 | |

| Record name | Pentaerythrityl tetraisostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1202.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Isooctadecanoic acid, 1,1'-[2,2-bis[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Pentaerythritol tetraisostearate | |

CAS RN |

62125-22-8 | |

| Record name | Pentaerythrityl tetraisostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062125228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctadecanoic acid, 1,1'-[2,2-bis[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythrityl tetraisostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl bis(isooctadecanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITYL TETRAISOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D7IK5483F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1582735.png)